An In-depth Technical Guide to the Chemical Properties of 3-Mercaptobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Mercaptobenzoic acid (3-MBA). The information is compiled to assist researchers and professionals in chemistry and drug development in understanding its fundamental characteristics, facilitating its use in experimental design and application.
Core Chemical and Physical Properties
3-Mercaptobenzoic acid is an aromatic organic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group.[1] This dual functionality is central to its chemical behavior and applications.[1] The compound typically appears as a white to light yellow or orange crystalline powder.[2][3][4]
Table 1: Quantitative Physical and Chemical Data for 3-Mercaptobenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O₂S | [2][5] |
| Molecular Weight | 154.19 g/mol | [2][6] |
| Melting Point | 144-147 °C | [2][3][5][7] |
| Boiling Point (Predicted) | 322.7 ± 25.0 °C | [2][3] |
| Density (Predicted) | 1.345 ± 0.06 g/cm³ | [2][3][5] |
| pKa (Predicted) | 3.95 ± 0.10 | [2][3][5] |
| Solubility | Soluble in ether and alcohol; insoluble in water.[2][5] | [2][5] |
| Appearance | White to light yellow/orange powder or crystal.[2][3][5] | [2][3][5] |
| CAS Number | 4869-59-4 | [2][5][7] |
Chemical Structure and Reactivity
The chemical nature of 3-Mercaptobenzoic acid is dictated by the interplay of its thiol and carboxylic acid functional groups attached to a benzene (B151609) ring.
-
Thiol Group (-SH): The thiol group is known for its ability to form strong bonds with metal surfaces, particularly noble metals like gold, making 3-MBA a key component in the formation of self-assembled monolayers (SAMs).[1] It also participates readily in redox reactions.[1]
-
Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule and provides a site for a variety of chemical modifications, such as esterification or amide bond formation.
-
Meta-Substitution: The 'meta' arrangement of the two functional groups on the aromatic ring is a critical determinant of its chemical properties, influencing its coordination chemistry and potential applications in materials science and sensor development.[1]
Due to its structure, 3-MBA is utilized as a reducing agent and a versatile ligand in coordination chemistry.[1][5] It is also sensitive to oxidation in the air.[3][5]
Spectral Data
Detailed characterization of 3-Mercaptobenzoic acid and its derivatives is accomplished using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For a related derivative, aromatic protons typically appear in the δ 7.22–8.03 ppm region in the ¹H NMR spectrum, while the carboxyl carbon resonates around δ 167.9 ppm in the ¹³C NMR spectrum.[1] Spectral data for 3-MBA is available in chemical databases.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition.[1] Electron ionization mass spectra are available for 3-MBA and its derivatives.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the carboxylic acid and the S-H stretch of the thiol.[8]
Safety and Handling
3-Mercaptobenzoic acid is classified as an irritant and requires careful handling to avoid exposure.
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Classification | Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific target organ toxicity — single exposure (Category 3), Respiratory system irritation. | [6][11] |
| Signal Word | Danger | [6] |
| Hazard Statements | H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [6][11] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][11] |
| Storage | Store in a dry, well-ventilated place. Keep container tightly sealed. Recommended storage temperature: 2-8°C. The compound is sensitive to air. | [2][3][5] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a dust mask (e.g., type N95). | [6] |
Experimental Protocols
Representative Synthesis of a Mercaptobenzoic Acid
While a specific, detailed protocol for the synthesis of 3-Mercaptobenzoic acid was not found in the initial search, a common method for preparing mercaptobenzoic acids involves the reaction of a chlorobenzoic acid with a sulfur source, followed by hydrolysis. The following protocol for the synthesis of the related isomer, 4-Mercaptobenzoic acid, illustrates the general principles.[12][13]
Objective: To synthesize 4-Mercaptobenzoic acid from p-chlorobenzoic acid and thiourea (B124793).
Materials:
-
p-Chlorobenzoic acid
-
Thiourea
-
Iodine (catalyst)
-
Deionized water
-
Sodium hydroxide (B78521)
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a 10L glass reactor at 20-25°C, add 6.4L of ethanol. With stirring, add p-chlorobenzoic acid (800g, 5.1 mol) and thiourea (583g, 7.7 mol). Stir at room temperature until all solids are dissolved.[12]
-
Catalysis and Reflux: Add the catalyst, iodine (1.29g, 5.1 mmol), to the mixture. Heat the mixture to reflux (internal temperature of 75-80°C) and maintain for 7 hours.[12]
-
Isolation of Intermediate: After the reaction, cool the mixture to 0-5°C and let it stand for 3 hours. Filter the resulting precipitate to obtain the intermediate filter cake. Wash the cake with ethanol (2 x 2.5L) and dry under reduced pressure.[12]
-
Hydrolysis: In a separate 10L reactor, add 4.2L of deionized water. With stirring, add the dried intermediate (600g, 2.6 mol). Add solid sodium hydroxide (208g, 5.2 mol) in batches. Stir the mixture at room temperature for 1 hour.[12]
-
Precipitation: Filter the reaction mixture. To the filtrate, add 3L of glacial acetic acid dropwise to adjust the pH to 1-2, which will cause the product to precipitate.[12]
-
Purification: Cool the mixture to below 10°C, stir for 1 hour, and filter. Wash the collected solid with deionized water. The crude product can be further purified by recrystallization from a solvent like ethyl acetate to yield high-purity 4-Mercaptobenzoic acid.[12]
References
- 1. 3-Mercaptobenzoic acid | 4869-59-4 | Benchchem [benchchem.com]
- 2. 3-MERCAPTOBENZOIC ACID CAS#: 4869-59-4 [m.chemicalbook.com]
- 3. 3-MERCAPTOBENZOIC ACID CAS#: 4869-59-4 [amp.chemicalbook.com]
- 4. 3-Mercaptobenzoic Acid | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 3-Mercaptobenzoic acid 95 4869-59-4 [sigmaaldrich.com]
- 7. 3-MERCAPTOBENZOIC ACID | 4869-59-4 [chemicalbook.com]
- 8. 3-MERCAPTOBENZOIC ACID(4869-59-4) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Mercaptobenzoic acid, 2TMS derivative [webbook.nist.gov]
- 10. 3-Mercaptobenzoic acid, 2TMS derivative [webbook.nist.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]
